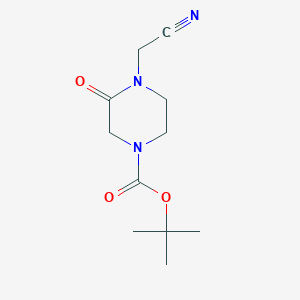

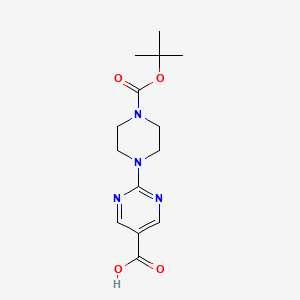

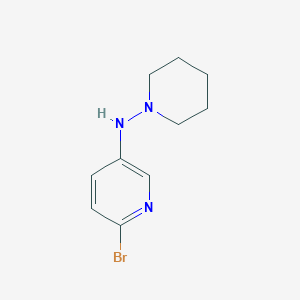

![molecular formula C11H17NO B1396734 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one CAS No. 189176-32-7](/img/structure/B1396734.png)

3-Methyl-3-azaspiro[5.5]undec-7-en-9-one

Übersicht

Beschreibung

3-Methyl-3-azaspiro[5.5]undec-7-en-9-one is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 . The molecule consists of 17 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Molecular Structure Analysis

The 3-methyl-3-azaspiro[5.5]undec-7-en-9-one molecule contains a total of 31 bonds. There are 14 non-H bonds, 2 multiple bonds, 2 double bonds, 2 six-membered rings, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .Wissenschaftliche Forschungsanwendungen

- 3-azaspiro[5.5]undecan-9-one hydrochloride is a chemical compound with the CAS Number: 1225437-09-1 . It’s typically stored at room temperature and comes in a powder form . This compound could be used in various chemical synthesis processes due to its unique structure.

- Similarly, 3-Azaspiro[5.5]undecane hydrochloride with CAS Number: 1125-01-5 is another derivative that could be used in chemical synthesis . It also comes in a solid form and is stored at room temperature .

- A graphite felt electrode modified with (6 S ,7 R ,10 R )-4-amino-2,2,7-trimethyl-10-isopropyl-1-azaspiro [5.5]undecane N -oxyl was prepared for electrocatalytic oxidation of diols . Electrolysis of diols on the modified electrode yielded optically active lactones (92.0–96.4%), with an enantiopurity of 82–99% ee .

Chemical Synthesis

Electrocatalytic Oxidation

- 3-azaspiro[5.5]undecan-9-one hydrochloride is a chemical compound with the CAS Number: 1225437-09-1 . It’s typically stored at room temperature and comes in a powder form . This compound could be used as a reagent in various chemical reactions due to its unique structure.

- A research article published in the Russian Journal of General Chemistry discusses the synthesis of 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile . The compound was synthesized by the sequential reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of potassium hydroxide or sodium ethylate in ethanol . This compound could potentially be used in the synthesis of new polynitrile compounds .

Chemical Reagent

Synthesis of Polynitrile Compounds

- Given its unique structure, 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one could potentially be used in pharmaceutical research. The compound’s structure includes a ketone and a tertiary amine , which are functional groups often found in bioactive molecules. Therefore, it could serve as a starting point for the synthesis of new drug candidates.

Pharmaceutical Research

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Eigenschaften

IUPAC Name |

3-methyl-3-azaspiro[5.5]undec-10-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h2,4H,3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIYXJBXKCODGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CCC(=O)C=C2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729008 | |

| Record name | 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-azaspiro[5.5]undec-7-en-9-one | |

CAS RN |

189176-32-7 | |

| Record name | 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)

![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)

![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)